molecular formula C14H6Cl4N2O2 B14633058 Phthalimide, 4,5,6,7-tetrachloro-N-anilino- CAS No. 55809-92-2

Phthalimide, 4,5,6,7-tetrachloro-N-anilino-

Cat. No.: B14633058
CAS No.: 55809-92-2
M. Wt: 376.0 g/mol
InChI Key: KNZYFRIFUYFISM-UHFFFAOYSA-N
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Description

Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of four chlorine atoms at the 4, 5, 6, and 7 positions of the phthalimide ring and an anilino group attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Phthalimide, 4,5,6,7-tetrachloro-N-anilino- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of carbohydrate digestion and glucose absorption.

Comparison with Similar Compounds

Phthalimide, 4,5,6,7-tetrachloro-N-anilino- can be compared with other similar compounds, such as:

Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is unique due to its specific substitution pattern and the presence of the anilino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

55809-92-2

Molecular Formula

C14H6Cl4N2O2

Molecular Weight

376.0 g/mol

IUPAC Name

2-anilino-4,5,6,7-tetrachloroisoindole-1,3-dione

InChI

InChI=1S/C14H6Cl4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H

InChI Key

KNZYFRIFUYFISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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